Cas no 10402-48-9 (2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester)

2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester structure
10402-48-9 structure
Product Name:2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
Numero CAS:10402-48-9
MF:C16H26O2
MW:250.376445293427
CID:180177
PubChem ID:6436369
Update Time:2025-04-19

2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
    • 3,7-dimethyl-2,6-octadienyl 2,3-dimethylcrotonate
    • 3,7-dimethylocta-2,6-dienyl 2,3-dimethylbut-2-enoate
    • GERANYL METHYL TIGLATE
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, 2,3-dimethylcrotonate, (E)-
    • 2-Butenoicacid, 2,3-dimethyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester (9CI)
    • 2-Butenoicacid, 2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)-
    • AG-D-15705
    • Crotonic acid,2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)- (8CI)
    • CTK4A2600
    • Gera
    • SCHEMBL3504669
    • (2E)-3,7-Dimethyl-2,6-octadien-1-yl 2,3-dimethyl-2-butenoate
    • [(2E)-3,7-dimethylocta-2,6-dienyl] 2,3-dimethylbut-2-enoate
    • DTXSID501184901
    • 10402-48-9
    • EINECS 233-870-7
    • 2-Butenoic acid, 2,3-dimethyl-, 3,7-dimethyl-2,6-octadienyl ester, (E)-
    • Inchi: 1S/C16H26O2/c1-12(2)8-7-9-14(5)10-11-18-16(17)15(6)13(3)4/h8,10H,7,9,11H2,1-6H3/b14-10+
    • Chiave InChI: GLMOJOJHHPDUHX-GXDHUFHOSA-N
    • Sorrisi: O(C(/C(/C)=C(\C)/C)=O)C/C=C(\C)/CC/C=C(\C)/C

Proprietà calcolate

  • Massa esatta: 250.19338
  • Massa monoisotopica: 250.19328
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 7
  • Complessità: 363
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3
  • XLogP3: 5.3

Proprietà sperimentali

  • Densità: 0.906
  • Punto di ebollizione: 337.7°Cat760mmHg
  • Punto di infiammabilità: 163.5°C
  • Indice di rifrazione: 1.473
  • PSA: 26.3
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd